molecular formula C3H4Br2 B2576369 1,3-Dibromo-1-propene CAS No. 32121-07-6; 627-15-6

1,3-Dibromo-1-propene

Cat. No.: B2576369
CAS No.: 32121-07-6; 627-15-6
M. Wt: 199.873
InChI Key: JWQMKMSVOYQICF-OWOJBTEDSA-N
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Description

Significance of Halogenated Alkenes as Synthons in Complex Molecule Construction

Halogenated alkenes are highly versatile and pivotal building blocks, or synthons, in the field of organic synthesis. Their importance stems from the unique reactivity conferred by the presence of one or more halogen atoms attached to a carbon-carbon double bond. This feature allows for a wide array of chemical transformations, making them indispensable in the construction of complex molecular architectures. acs.orgnumberanalytics.com

The incorporation of halogen atoms, such as bromine or chlorine, into an alkene significantly modifies the molecule's electronic properties and reactivity. numberanalytics.com The carbon-carbon double bond serves as a region of high electron density, rendering it nucleophilic, while the polarizability of the carbon-halogen bond allows the halogen to act as an electrophile. lumenlearning.comorganicchemistrytutor.com This duality in reactivity is fundamental to their utility in synthesis.

One of the most powerful applications of halogenated alkenes is in transition metal-catalyzed cross-coupling reactions. acs.org These reactions, often employing palladium catalysts, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This has revolutionized the synthesis of a vast range of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.com For instance, the Suzuki, Heck, and Sonogashira couplings are cornerstone reactions that frequently utilize halogenated alkenes as key starting materials.

Furthermore, halogenated alkenes can undergo a variety of other transformations, including addition reactions, elimination reactions, and cyclizations. fiveable.me The addition of halogens or hydrogen halides across the double bond provides a route to vicinal or geminal dihalides, which are themselves valuable synthetic intermediates. fiveable.melibretexts.org Elimination reactions of dihalogenated alkanes can be used to generate alkynes or allenes, further expanding the synthetic possibilities.

The ability to precisely control the stereochemistry of these reactions is another crucial aspect of their significance. Many reactions involving halogenated alkenes proceed with high stereoselectivity, allowing for the synthesis of specific stereoisomers of the target molecule. masterorganicchemistry.com This is particularly important in the synthesis of biologically active compounds, where the three-dimensional arrangement of atoms is critical for their function.

In essence, the strategic incorporation of halogen atoms into an alkene backbone transforms a relatively simple hydrocarbon into a highly functionalized and reactive synthon. This allows chemists to strategically build up molecular complexity, making halogenated alkenes a cornerstone of modern organic synthesis. acs.orgnumberanalytics.com

Structural Characteristics and Isomeric Considerations of 1,3-Dibromo-1-propene (cis/trans isomerism)

This compound is a halogenated alkene with the chemical formula C₃H₄Br₂. anaxlab.comkeyorganics.netcymitquimica.com Its structure consists of a three-carbon propylene (B89431) chain with bromine atoms attached to the first and third carbon atoms, and a double bond between the first and second carbon atoms. The presence of the carbon-carbon double bond gives rise to the possibility of geometric isomerism, specifically cis and trans isomerism (also known as (Z) and (E) isomerism, respectively). anaxlab.com

The cis and trans isomers of this compound have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of the substituents around the double bond. youtube.commasterorganicchemistry.com

In the cis (or Z) isomer , the two bromine atoms (or the hydrogen atoms on the double bond) are on the same side of the double bond.

In the trans (or E) isomer , the two bromine atoms (or the hydrogen atoms on the double bond) are on opposite sides of the double bond.

This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. Although often supplied as a mixture, the individual isomers can be separated or synthesized selectively. anaxlab.comkeyorganics.netcymitquimica.com The specific isomer used in a chemical reaction can significantly influence the stereochemical outcome of the product.

Below is a table summarizing the key structural details of this compound.

PropertyValueSource(s)
Molecular Formula C₃H₄Br₂ anaxlab.comkeyorganics.netcymitquimica.com
Molecular Weight 199.87 g/mol anaxlab.comnih.govsigmaaldrich.com
IUPAC Name 1,3-dibromoprop-1-ene nih.gov
Isomerism Exists as a mixture of cis and trans isomers anaxlab.comkeyorganics.netcymitquimica.com

The isomeric purity of this compound is a critical parameter in its application in organic synthesis, as the stereochemistry of the starting material often dictates the stereochemistry of the final product.

Contextualization within Dibrominated Propene Analogs and their Research Trajectories

This compound is part of a larger family of dibrominated propene isomers, each with its own unique reactivity and research focus. Understanding the context of this compound within this family provides a broader perspective on its synthetic utility. Other notable dibrominated propene analogs include 1,1-dibromo-1-propene (B80434), 1,2-dibromo-1-propene, 2,3-dibromo-1-propene, and 1,3-dibromopropane (B121459).

The research trajectories of these analogs are often dictated by the specific arrangement of the bromine atoms and the double bond, which in turn governs their reactivity in various chemical transformations. For example, 2,3-dibromo-1-propene is a common starting material for the synthesis of allenes and other functionalized molecules. In contrast, 1,1-dibromo-1-propene is a key substrate in the synthesis of terminal alkynes and in olefination reactions.

The table below provides a comparison of this compound with some of its isomers and related compounds, highlighting their different structural features and primary research applications.

Compound NameMolecular FormulaCAS NumberKey Structural FeaturePrimary Research Focus/ApplicationSource(s)
This compound C₃H₄Br₂627-15-6Allylic bromide and vinylic bromideSynthesis of functionalized alkenes, dienes, and heterocyclic compounds. anaxlab.comkeyorganics.netcymitquimica.comchemicalbook.com
2,3-Dibromopropene C₃H₄Br₂513-31-5Allylic bromide and geminal dibromide precursorPrecursor for allene (B1206475) synthesis, cycloaddition reactions. chemicalbook.com
1,2-Dibromopropane C₃H₆Br₂78-75-1Vicinal dibromide (saturated)Soil fumigant (historical), synthesis of cyclopropanes. chemicalbook.com
1,3-Dibromopropane C₃H₆Br₂109-64-8Saturated alkyl dihalideSynthesis of cyclobutane (B1203170) derivatives and other bifunctional compounds. nih.gov
1-Bromo-1-propene C₃H₅Br590-13-6Vinylic bromideCross-coupling reactions, synthesis of substituted alkenes.
Poly(vinylidene fluoride) (PVDF) (C₂H₂F₂)n24937-79-9Fluorinated polymerPiezoelectric materials, membranes, and chemically resistant coatings. wikipedia.org

The diverse reactivity profiles of these dibrominated propene analogs underscore the importance of precise structural control in designing synthetic strategies. The specific placement of the bromine atoms and the double bond in this compound makes it a particularly valuable tool for introducing both vinylic and allylic functionality into a molecule, setting it apart from its isomers and paving the way for unique synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-dibromoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMKMSVOYQICF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-15-6, 32121-07-6
Record name 1,3-Dibromo-1-propene, mixture of cis and trans
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Record name (1E)-1,3-dibromoprop-1-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Advanced Synthetic Methodologies for 1,3 Dibromo 1 Propene and Its Derivatives

Regioselective and Stereoselective Synthesis of 1,3-Dibromo-1-propene

Achieving control over the placement of the bromine atoms and the geometry of the double bond is paramount in the synthesis of this compound.

Free-radical addition reactions offer a powerful route to halogenated propenes. A notable strategy involves the free-radical hydrobromination of propargyl bromide. This method's outcome is highly dependent on reaction conditions, particularly temperature. Research has demonstrated that when the free-radical hydrobromination of propargyl bromide is conducted at a low temperature of -78°C in liquid hydrogen bromide, the intermediate 1,3-dibromo-2-propenyl radical can be effectively trapped by the hydrogen bromide. researchgate.netcdnsciencepub.com This trapping leads to the formation of cis-1,3-dibromopropene with high stereoselectivity (>99% trans addition of HBr). researchgate.netcdnsciencepub.com Under these specific conditions, 1,3-dibromopropene (B8754767) can be produced as the almost exclusive product, showcasing a highly regioselective and stereoselective synthesis. cdnsciencepub.com

Conversely, the free-radical addition of hydrogen bromide to allyl bromide primarily leads to the saturated product, 1,3-dibromopropane (B121459). wikipedia.org Therefore, for the synthesis of the target alkene, precursors with a triple bond or allene (B1206475) structure are more suitable for hydrobromination strategies.

Synthesizing this compound from a simple precursor like propene involves multiple controlled steps. A common initial step is the allylic bromination of propene to produce allyl bromide (3-bromopropene). jove.com This reaction is selectively carried out using N-bromosuccinimide (NBS) in the presence of light or radical initiators. jove.comvaia.com The use of NBS is crucial as it maintains a very low concentration of molecular bromine (Br₂), which favors the free-radical substitution at the allylic position over the ionic addition across the double bond. jove.commasterorganicchemistry.com

Once allyl bromide is formed, it can be converted to other key intermediates like propargyl bromide. Propargyl bromide itself can be synthesized from propargyl alcohol by treatment with reagents like phosphorus tribromide. wikipedia.org These C3 precursors are then subjected to further controlled reactions, such as the low-temperature hydrobromination detailed previously, to yield the target this compound.

Industrial Production Routes and Process Optimization

Detailed industrial-scale production processes for this compound are not extensively published. However, commercial production would likely involve the optimization of established laboratory syntheses. Key considerations for industrial routes include cost-effectiveness, safety, yield, and environmental impact.

A plausible industrial strategy would be the optimization of the low-temperature free-radical hydrobromination of propargyl bromide. researchgate.netcdnsciencepub.com Process optimization would focus on:

Continuous Flow Reactors: To allow for precise control over temperature, reaction time, and mixing, which is critical for selectivity.

Reagent Management: Efficient handling and recycling of excess hydrogen bromide.

Solvent Selection: Using solvents that facilitate high yields and are easily recoverable.

Automation: To ensure consistent reaction conditions and minimize manual handling of hazardous materials.

Derivatization from Propargyl Halides and Allenes: Insights from Related Systems

Propargyl halides and allenes are key substrates in the synthesis of dibromopropenes, often involving fascinating rearrangement phenomena. The interplay between these isomeric systems provides insight into the underlying reaction mechanisms.

The free-radical hydrobromination of both propargyl bromide and bromoallene can yield 1,3-dibromopropene, but the product distribution is highly sensitive to the reaction environment. researchgate.netcdnsciencepub.com

At a low temperature of -78°C in liquid hydrogen bromide, propargyl bromide yields cis-1,3-dibromopropene as the major product. cdnsciencepub.com In contrast, under the same conditions, bromoallene produces a mixture where 1,2-dibromopropene is the major product, with 1,3-dibromopropene being formed in a smaller proportion (approximately a 3:1 ratio of 1,2- to 1,3-isomers). researchgate.netcdnsciencepub.com The 1,3-dibromopropene formed from bromoallene under these conditions is predominantly the cis isomer (>95%). researchgate.netcdnsciencepub.com

The following table summarizes the product distribution under different reaction conditions.

Starting MaterialConditionsMajor Product(s)Approx. Ratio (1,2- : 1,3-)Ref.
Propargyl Bromide-20 to +30°C, n-pentane1,2-Dibromopropene10:1 to 30:1 researchgate.netcdnsciencepub.com
Propargyl Bromide-78°C, liquid HBrcis-1,3-Dibromopropene 1:12 cdnsciencepub.com
Bromoallene0°C, n-pentane, peroxide1,2-Dibromopropene~19:1 (95% to 5%) cdnsciencepub.com
Bromoallene-78°C, liquid HBr1,2-Dibromopropene3:1 researchgate.netcdnsciencepub.com

Significant molecular rearrangement is a hallmark of the free-radical hydrobromination of propargyl bromide, particularly at warmer temperatures. researchgate.netcdnsciencepub.com Between -20 and +30°C in solvents like n-pentane or ether, the reaction yields 1,2-dibromopropene as the main product instead of the expected 1,3-isomer. researchgate.netcdnsciencepub.com

Kinetic and stereochemical studies indicate a complex mechanism:

The reaction initiates with the addition of a bromine radical to propargyl bromide, forming a 1,3-dibromo-2-propenyl radical . researchgate.net

This radical intermediate is unstable and can lose a bromine atom to form bromoallene . researchgate.netcdnsciencepub.com

The newly formed bromoallene then undergoes its own free-radical hydrobromination, which preferentially yields 1,2-dibromopropene. researchgate.netcdnsciencepub.com

This rearrangement via a bromoallene intermediate explains why reaction conditions must be carefully controlled. The low-temperature (-78°C) protocol is effective because it allows the intermediate 1,3-dibromo-2-propenyl radical to be trapped by HBr faster than it can rearrange by eliminating a bromine atom. researchgate.netcdnsciencepub.com

Iii. Mechanistic Investigations of 1,3 Dibromo 1 Propene Reactivity

Nucleophilic Substitution Reactions of 1,3-Dibromo-1-propene

Nucleophilic substitution reactions involving this compound are complex, with the potential for substitution at either the vinylic (C1) or allylic (C3) position. The reaction mechanism, whether S_N1, S_N2, or another pathway, is influenced by several factors, including the stereochemistry of the substrate, the nature of the nucleophile, and the leaving group ability of the bromine atoms.

The stereochemistry of this compound, which exists as (E) and (Z) isomers, plays a crucial role in determining the stereochemical outcome of nucleophilic substitution reactions. In an S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. utexas.edu For example, the reaction of an optically active chiral substrate would lead to a product with the opposite optical rotation. utexas.edu In contrast, an S_N1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture of products. ncert.nic.in The specific stereochemical outcome for this compound will depend on which carbon (vinylic or allylic) is attacked and the reaction conditions that favor a particular mechanism.

The facility of a nucleophilic substitution reaction is significantly affected by the ability of the leaving group to depart and the inherent reactivity of the nucleophile. purechemistry.org Bromine is a good leaving group because the bromide ion (Br⁻) is a weak base and can stabilize the negative charge it acquires upon leaving. libretexts.org In this compound, both bromine atoms are potential leaving groups.

The character of the nucleophile also plays a critical role. Strong nucleophiles, especially those with a negative charge, tend to favor the S_N2 mechanism. libretexts.org Weaker nucleophiles, such as water and alcohols, are more likely to participate in S_N1 reactions, which are often solvolysis reactions. libretexts.orglibretexts.org The strength and concentration of the nucleophile can also influence the product distribution when multiple reaction pathways are possible. libretexts.org For instance, in a reaction with competing nucleophiles, the relative amounts of the resulting products will depend on the nucleophiles' respective reactivities and concentrations. libretexts.org

The interplay between the leaving group and the nucleophile is summarized in the table below:

FactorInfluence on Substitution Reactions
Leaving Group Good leaving groups, like bromide, are weak bases that can stabilize a negative charge, facilitating both S_N1 and S_N2 reactions. purechemistry.orglibretexts.org The C-Br bond is weaker than C-Cl or C-F bonds, making bromide a better leaving group. purechemistry.org
Nucleophile Strength Strong nucleophiles (e.g., OH⁻, NH₂⁻) favor S_N2 reactions by promoting a bimolecular transition state. libretexts.orgdalalinstitute.com
Nucleophile Character Weak nucleophiles (e.g., H₂O, ROH) favor S_N1 reactions as they can wait for the formation of a carbocation intermediate. libretexts.orglibretexts.org

The reactivity of this compound can be contextualized by comparing it with other halogenated alkenes. For instance, the presence of the allylic bromine atom in this compound makes it particularly susceptible to S_N2 attack at the C3 position due to the stabilization of the transition state through conjugation with the adjacent double bond. youtube.com In contrast, vinylic halides, like the bromine at the C1 position, are generally less reactive towards nucleophilic substitution due to the increased strength of the sp² C-Br bond and the steric hindrance of the double bond.

Comparing this compound to its chlorinated analog, 1,3-dichloro-1-propene, the former is expected to be more reactive in nucleophilic substitution reactions because bromide is a better leaving group than chloride. purechemistry.org This is a general trend observed among alkyl halides. byjus.com

Electrophilic Addition Reactions to the Alkene Moiety of this compound

The double bond in this compound is a site of electron density, making it susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate, and the stability of this intermediate dictates the regiochemical and stereochemical outcome of the reaction.

In the electrophilic addition to this compound, the initial step involves the attack of an electrophile (like H⁺ from HBr) on the π electrons of the double bond. youtube.com This can lead to the formation of a carbocation. Due to the structure of this compound, an allylic carbocation can be formed. This allylic carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms. libretexts.org This delocalization significantly lowers the energy of the intermediate, making its formation more favorable compared to a non-allylic carbocation. libretexts.org The resonance stabilization of the allylic carbocation is a key factor in the reactivity of conjugated dienes and related systems. libretexts.org

The regioselectivity of electrophilic addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. lumenlearning.com In the case of this compound, the presence of the electron-withdrawing bromine atoms can influence the electron density of the double bond and, consequently, the regioselectivity of the attack.

The stereoselectivity of the addition (whether it is syn or anti addition) depends on the mechanism of the reaction. For example, the addition of halogens like Br₂ often proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion from the opposite side, resulting in anti-addition. utexas.educhemguide.co.uk The stereochemical outcome is crucial as it can lead to the formation of different stereoisomers. masterorganicchemistry.com

The following table summarizes the key aspects of electrophilic addition to this compound:

AspectDescription
Intermediate The reaction proceeds through a carbocation intermediate. The formation of a resonance-stabilized allylic carbocation is possible. libretexts.org
Regioselectivity Generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation. lumenlearning.com The electron-withdrawing effect of the bromine atoms can influence this.
Stereoselectivity Can be either syn or anti addition depending on the electrophile and reaction conditions. Addition of Br₂ typically results in anti-addition via a cyclic bromonium ion. utexas.educhemguide.co.uk

Radical Reactions Involving this compound

Radical reactions offer a distinct set of transformations for this compound, proceeding through uncharged, highly reactive intermediates. libretexts.org These reactions are typically initiated by heat, light, or a radical initiator like peroxide, which causes the homolytic cleavage of the weakest bond in the system. libretexts.orglibretexts.org For reactions involving bromine, the relatively weak Br-Br bond (46 kcal/mole) is often the site of initiation. libretexts.org

The radical-chain mechanism is defined by three key phases: initiation, propagation, and termination. lumenlearning.comyoutube.com After initiation generates a bromine radical, the propagation steps sustain the chain reaction. youtube.com

In the context of hydrohalogenation of this compound, the propagation phase involves two primary steps:

A bromine radical adds to the π-bond of the double bond in this compound. This addition creates a new, more stable carbon-centered radical. lumenlearning.com

This carbon radical then abstracts a hydrogen atom from a hydrogen bromide (HBr) molecule, forming the final product and regenerating a bromine radical, which can then continue the chain by reacting with another molecule of this compound. lumenlearning.comyoutube.com

The halogenation of alkanes follows a similar propagation pattern where a halogen radical abstracts a hydrogen to form a carbon radical, which then reacts with a diatomic halogen molecule (e.g., Br₂) to yield the halogenated product and another halogen radical. youtube.com While this compound is an alkene, allylic bromination can occur at the C-3 position via a radical mechanism, particularly with reagents like N-bromosuccinimide (NBS). libretexts.orglumenlearning.com In this case, a bromine radical would abstract an allylic hydrogen from the CH₂Br group to form a resonance-stabilized allylic radical.

StepReactantsProductsDescription
Initiation ROOR (Peroxide)2 RO•Peroxide homolysis to form alkoxy radicals.
Initiation RO• + HBrROH + Br•Alkoxy radical abstracts hydrogen from HBr to form a bromine radical. youtube.com
Propagation 1 Br• + BrCH₂CH=CHBrBrCH₂CH(•)CHBr₂Bromine radical adds to the double bond.
Propagation 2 BrCH₂CH(•)CHBr₂ + HBrBrCH₂CH₂CHBr₂ + Br•Carbon radical abstracts hydrogen from HBr, regenerating the bromine radical.
Termination 2 Br•Br₂Combination of two bromine radicals. youtube.com
Termination BrCH₂CH(•)CHBr₂ + Br•BrCH₂CHBrCHBr₂Combination of a carbon radical and a bromine radical. youtube.com

When HBr is added across the double bond of an unsymmetrical alkene in the presence of peroxides (ROOR), the regioselectivity is reversed compared to the standard electrophilic addition; this is known as the peroxide effect or anti-Markovnikov addition. youtube.commasterorganicchemistry.comlibretexts.org This phenomenon is a hallmark of a free-radical mechanism. youtube.com

The standard Markovnikov's rule predicts that the hydrogen atom will add to the carbon with more hydrogen atoms, proceeding through the most stable carbocation intermediate. masterorganicchemistry.com However, under radical conditions, the bromine radical is the species that adds first. youtube.com The bromine radical will add to the carbon of the double bond in a way that produces the most stable carbon radical intermediate. libretexts.orgyoutube.com

For this compound (BrCH₂CH=CHBr), the double bond is between C1 and C2. The addition of a bromine radical can form either a primary radical (at C1) or a secondary radical (at C2). The secondary radical is more stable. Therefore, the bromine radical adds to the C1 carbon, leaving the unpaired electron on the C2 carbon. This intermediate then abstracts a hydrogen from HBr to yield 1,2,3-tribromopropane. This outcome is "anti-Markovnikov" because the bromine atom adds to the less substituted carbon of the double bond (C1). youtube.comyoutube.com

ConditionAdding Species (First Step)IntermediateProduct Regioselectivity
No Peroxides H⁺More stable carbocationMarkovnikov
With Peroxides (ROOR) Br•More stable carbon radicalAnti-Markovnikov youtube.comlibretexts.org

Radical intermediates can undergo rearrangements, although they are generally less common than carbocation rearrangements. One notable rearrangement process was observed in the free-radical hydrobromination of propargyl bromide, a compound structurally related to this compound. researchgate.net In that study, the initially formed 1,3-dibromo-2-propenyl radical underwent a rearrangement by losing a bromine atom to form bromoallene. researchgate.net This bromoallene intermediate then reacted further. A significant portion of the bromoallene recombined with the bromine atom within the solvent cage. researchgate.net

This precedent suggests that radical intermediates derived from this compound could also be susceptible to rearrangement. For instance, the allylic radical formed by hydrogen abstraction from the C3 position (•CH(Br)CH=CHBr) could potentially undergo a lumenlearning.comyoutube.com-rearrangement, although such processes are specific to the system's structure and conditions. nih.gov

Reduction Pathways of this compound

The reduction of this compound can proceed through different mechanisms, leading to a variety of products depending on the reducing agent and reaction conditions.

The reduction of 1,3-dihaloalkanes can lead to the formation of cyclopropane (B1198618) derivatives. For example, the reaction of 1,3-dibromopropane (B121459) with zinc metal is a classic method for synthesizing cyclopropane, known as the Freund reaction. youtube.comwikipedia.org This reaction is believed to proceed through a radical mechanism where zinc facilitates the formation of radicals at both carbons bearing the bromine atoms, followed by an intramolecular coupling to form the three-membered ring. youtube.com By analogy, the reduction of this compound with a metal like zinc could be expected to yield methylcyclopropene through a similar intramolecular cyclization.

Catalytic hydrogenation, typically using a metal catalyst like palladium or platinum with H₂, can reduce the carbon-carbon double bond and also effect the hydrogenolysis of the carbon-bromine bonds. The complete reduction of this compound would lead to propane. A partial reduction might first saturate the double bond to give 1,3-dibromopropane, which could then be further reduced. The stepwise reduction could potentially yield propylene (B89431) if both bromine atoms are removed and the double bond is reformed through an elimination process, or if a selective dehalogenation occurs without full saturation.

ReactantReagentsLikely Major Product(s)Reaction Type
1,3-DibromopropaneZn, NaICyclopropane youtube.comIntramolecular Reductive Coupling
This compoundZnMethylcyclopropene (Predicted)Intramolecular Reductive Coupling
This compoundH₂, Pd/CPropane, 1,3-DibromopropaneCatalytic Hydrogenation/Hydrogenolysis

Electrochemical methods provide an alternative pathway for the reduction of dihaloalkanes. Studies on the electrochemical reduction of 1,3-dibromides, such as endo-2,endo-6-dibromobornane, have shown the formation of both cyclopropane-type products (tricyclene) and fully reduced alkanes (bornane). rsc.org The formation of the cyclized product occurs via an intramolecular process after the transfer of two electrons, while the alkane is formed by the stepwise removal of the bromine atoms. rsc.org

Applying this to this compound, electrochemical reduction would likely produce a mixture of products. An intramolecular cyclization pathway would lead to methylcyclopropene. A stepwise reduction pathway would first generate a bromo-propene intermediate and finally propylene or propane. The mechanism often involves the initial formation of a radical anion upon one-electron reduction, which can then undergo further reactions. rsc.org

Iv. Strategic Applications of 1,3 Dibromo 1 Propene in Complex Organic Synthesis

1,3-Dibromo-1-propene as a Versatile Building Block in Molecular Assembly

The presence of two electrophilic carbon centers in this compound allows for its use as a three-carbon (C3) building block in the assembly of more complex molecular architectures. This is achieved through sequential or one-pot reactions where nucleophiles displace the bromine atoms.

While 1,3-dihalogenated propanes are commonly employed for the formation of C3-bridged compounds through reactions like C-N coupling, the direct application of this compound for this specific purpose is not extensively documented in the scientific literature. wikipedia.org The related saturated compound, 1,3-dibromopropane (B121459), is a well-established reagent for creating three-carbon bridges in various cyclic and bicyclic systems. wikipedia.org

A notable application of this compound is in the synthesis of organometallic heterocyclic systems. Specifically, it has been utilized as a key building block in the preparation of palladacyclobutane derivatives. chemicalbook.com An example is the synthesis of 3-bromo-3-phenoxy-1-palladacyclobutane, demonstrating the utility of this compound in constructing these specialized four-membered rings containing a palladium atom. chemicalbook.com

The synthesis of functionalized imidazothiazine derivatives typically involves the condensation of various precursors. However, based on available scientific literature, the use of this compound as a direct precursor for the construction of the imidazothiazine core has not been reported. The established synthetic routes to these heterocyclic systems proceed through different intermediates and reaction pathways.

Application in Cycloaddition and Annulation Reactions

This compound and its derivatives are valuable reagents in cycloaddition and annulation reactions, leading to the formation of five- and six-membered rings. These reactions capitalize on the electrophilic nature of the molecule and the ability of its analogs to act as dienes or participate in ring-forming cascades.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. ucalgary.calibretexts.org Brominated diene analogs, such as 2-bromo-1,3-butadiene, are effective substrates in tandem Diels-Alder and transition metal cross-coupling reaction sequences. researchgate.net These dienes undergo intermolecular cycloaddition with activated dienophiles, often catalyzed by a Lewis acid, to produce substituted cyclohexenes with high yield and diastereoselectivity. researchgate.net The resulting vinyl bromide in the cycloadduct is then available for further functionalization through cross-coupling reactions like the Suzuki or Stille coupling. researchgate.net This two-step sequence highlights the utility of brominated dienes in constructing complex and highly functionalized cyclic systems. researchgate.net

Table 1: Examples of Diels-Alder Reactions with a Brominated Diene Analog

DieneDienophileCatalystProduct TypeRef
2-Bromo-1,3-butadieneActivated AlkenesLewis Acid (e.g., BF₃·OEt₂)Vinyl Bromide Cycloadducts researchgate.net
2-Bromo-1,3-butadieneSymmetrical MalonateLewis AcidPrecursor to Spirocyclic Core researchgate.net

An analog of this compound, 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP), has proven to be an exceptionally versatile dielectrophilic reagent for the synthesis of functionalized five-membered heterocycles, namely cyclopentenones and furans. researchgate.netorgsyn.org This reagent is conveniently prepared by the bromination of 1-(phenylsulfonyl)-1,2-propadiene. orgsyn.org

The reaction of DBP with 1,3-dicarbonyl compounds can be directed towards the formation of either furans or cyclopentenones by carefully selecting the reaction conditions and the structure of the dicarbonyl compound. orgsyn.org

Furan (B31954) Synthesis: When DBP reacts with simple 1,3-dicarbonyls, such as 2,4-pentanedione, in a methanolic sodium methoxide (B1231860) solution, the reaction proceeds through an initial Michael addition-elimination on the vinyl sulfone, followed by an internal displacement to yield 2-alkyl-4-[(phenylsulfonyl)methyl]furans. orgsyn.org

Cyclopentenone Synthesis: A reversal in the mode of ring closure is observed when anions derived from 1,3-dicarbonyls substituted at the C-2 position are used. orgsyn.org In this case, the major products are 3-[(phenylsulfonyl)methyl]-substituted cyclopentenones. researchgate.netorgsyn.org This change in regioselectivity is attributed to steric hindrance that disfavors the transition state leading to the furan ring. researchgate.netorgsyn.org

The phenylsulfonyl group in the resulting products is advantageous as it provides a site for further synthetic modifications, such as alkylation, and can be removed via reductive desulfonylation. researchgate.net

Table 2: Synthesis of Furans and Cyclopentenones using 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP)

Dicarbonyl CompoundBase/Solvent SystemMajor Product TypeRef
2,4-PentanedioneNaOMe/MeOH2-Methyl-4-[(phenylsulfonyl)methyl]furan orgsyn.org
3-Methyl-2,4-pentanedioneNaOMe/MeOH2-Methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one orgsyn.org
C-2 Substituted 1,3-DiketonesBasic Conditions3-[(Phenylsulfonyl)methyl]-substituted cyclopentenones researchgate.netorgsyn.org

Role in Polymer Chemistry and Advanced Materials Science

Following an extensive review of scientific literature and patent databases, there is a notable lack of specific research data on the application of this compound in the fields of polymer chemistry for flame retardancy and the development of advanced composite materials. While the broader class of brominated compounds is well-documented for these purposes, information directly pertaining to this compound remains largely unavailable in the public domain.

Incorporation into Brominated Polymers for Flame Retardancy and Chemical Resistance

The search for documented methods involving the direct polymerization or incorporation of this compound to create flame-retardant polymers did not yield specific examples. The prevailing research on brominated flame retardants focuses on other molecules such as brominated styrenes, acrylates, and larger polymeric additives. google.comgoogle.comresearchgate.net The typical mechanism for these brominated flame retardants involves the release of hydrogen bromide (HBr) at elevated temperatures, which can interrupt the radical chain reactions of combustion in the gas phase. google.com Another common strategy is the use of polymeric flame retardants to improve compatibility and reduce migration within the polymer matrix. researchgate.net However, specific studies detailing the synthesis of polymers from or with this compound for this purpose are not presently available.

Development of Composite Materials with Enhanced Mechanical and Thermal Properties

Similarly, there is a lack of available literature detailing the use of this compound in the formulation of composite materials to enhance their mechanical and thermal properties. Research in the enhancement of composites often involves the use of various fillers and reinforcing agents, such as fibers or nanoparticles, to improve characteristics like tensile strength and thermal stability. google.com While the chemical structure of this compound suggests potential as a reactive intermediate or a modifying agent, no specific research findings or data tables could be retrieved that demonstrate its application in this context.

V. Computational and Spectroscopic Characterization of 1,3 Dibromo 1 Propene and Its Reaction Intermediates

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions involving halogenated alkenes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. sumitomo-chem.co.jpmdpi.com By applying DFT, researchers can model the reaction pathways of 1,3-dibromo-1-propene, identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. sumitomo-chem.co.jpresearchgate.net The calculation of activation energies—the energy barrier that must be overcome for a reaction to occur—allows for the determination of the most likely reaction mechanisms. acs.orgmdpi.com

For instance, in addition or substitution reactions involving this compound, DFT can be employed to compare different possible routes, such as concerted versus stepwise mechanisms. mdpi.com Calculations can reveal the geometries of transition states, showing which bonds are breaking and forming, and can help to explain why certain products are formed preferentially. sumitomo-chem.co.jpresearchgate.net Studies on similar systems, like the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, have successfully used DFT to map out potential energy surfaces and identify the most feasible reaction channels by calculating reaction enthalpies and energy barriers. mdpi.com This approach allows for a detailed understanding of the factors controlling the reaction kinetics and thermodynamics.

Table 1: Representative Applications of DFT in Reaction Mechanism Analysis

Area of InvestigationInsights Provided by DFT
Reaction Pathway Mapping Identification of intermediates and transition states. sumitomo-chem.co.jp
Activation Energy Calculation Quantitative prediction of reaction rates and feasibility. acs.org
Mechanism Elucidation Distinction between competing mechanisms (e.g., concerted vs. stepwise). mdpi.com
Solvent Effects Modeling the influence of the solvent on reaction barriers.

Reactions involving unsymmetrical reagents and substrates like this compound can often lead to multiple regio- and stereoisomers. DFT calculations are instrumental in predicting these outcomes. By comparing the activation energies of the transition states leading to different isomers, the kinetically favored product can be identified. mdpi.com

For example, in a hydrohalogenation reaction, the addition of H-X across the double bond of this compound could, in principle, occur in two different orientations (regioselectivity) and result in different stereoisomers. DFT can calculate the energies of the carbocation intermediates or the transition states for a concerted addition, revealing the more stable pathway and thus the major product. mdpi.com This predictive capability is crucial for designing selective synthetic routes. sumitomo-chem.co.jp Theoretical studies on 1,3-dipolar cycloaddition reactions have demonstrated the power of DFT in correctly predicting the regioselectivity observed in experiments by analyzing the energy profiles of the different possible approaches of the reactants. mdpi.comresearchgate.net

While DFT is excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations are used to study the time-evolution of a chemical system, providing insights into reaction dynamics. nih.gov For complex systems, traditional ab initio MD is computationally expensive. A modern approach involves the use of machine learning (ML) to develop highly accurate force fields derived from quantum mechanical data. nih.govresearchgate.net

These ML force fields can reproduce the accuracy of quantum mechanics at a fraction of the computational cost, enabling large-scale simulations of reaction dynamics in the condensed phase. nih.govnih.govunipi.it For a molecule like this compound, an ML force field could be developed by training a model on a dataset of structures and energies calculated with DFT. unipi.it This would allow for simulations of its behavior in solution, studying processes like solvent reorganization during a reaction, diffusion, and the conformational landscape of reaction intermediates. This approach is particularly promising for halogenated hydrocarbons, a class of compounds for which standard force fields have often been inaccurate. unipi.it

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are the cornerstone of experimental chemical analysis, providing direct evidence for molecular structure and allowing for the real-time monitoring of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. For this compound, which exists as E and Z isomers, ¹H and ¹³C NMR are essential for their differentiation.

The chemical shifts, coupling constants (J-couplings), and through-space correlations (observed in Nuclear Overhauser Effect, NOE, experiments) are distinct for each isomer. In the ¹H NMR spectrum, the coupling constant between the vinylic protons is typically larger for the trans (E) isomer compared to the cis (Z) isomer. stackexchange.com Furthermore, the chemical shifts of the protons and carbons are influenced by the stereochemistry. stackexchange.comnajah.edu For instance, the allylic -CH₂Br group will experience different shielding effects from the vinylic bromine atom in the E and Z configurations, leading to different chemical shifts.

Table 2: Representative ¹H NMR Data for (E)-1,3-Dibromo-1-propene

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CHBr~6.4Doublet of Tripletstrans J(H,H) ≈ 13-15
-CH=~6.2Doublet of Tripletstrans J(H,H) ≈ 13-15, J(H,H) ≈ 7
-CH₂Br~4.1DoubletJ(H,H) ≈ 7
Note: Exact values can vary depending on the solvent. Data is generalized from typical values for similar structures. chemicalbook.com

By analyzing the ¹H and ¹³C NMR spectra of a reaction mixture, the formation of specific isomers of this compound or its reaction products can be confirmed and quantified.

Vibrational (Infrared, IR) and electronic (Ultraviolet-Visible, UV-Vis) spectroscopy provide complementary information for reaction analysis. IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of this compound will show characteristic absorption bands for the C=C double bond stretch (around 1600-1650 cm⁻¹), C-H stretches (vinylic and allylic), and C-Br stretches (typically below 800 cm⁻¹). chemicalbook.com The exact position of the C=C stretch can sometimes differ slightly between E and Z isomers.

During a reaction, IR spectroscopy can be used to monitor its progress by observing the disappearance of the reactant's characteristic peaks (e.g., the C=C stretch of this compound) and the appearance of new peaks corresponding to the product (e.g., a C-O stretch if an alcohol is formed).

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. While this compound itself has limited UV absorption, certain reaction intermediates, particularly those with extended conjugation or radical character, may be detectable. acs.org For example, if a reaction proceeds through a colored intermediate, UV-Vis spectroscopy can be used to monitor its formation and consumption over time, providing valuable kinetic data. researchgate.net

Vi. Environmental Transformation and Degradation Pathways of 1,3 Dibromo 1 Propene Academic Focus

Aqueous and Terrestrial Biotransformation Studies

For the fraction of 1,3-dibromo-1-propene that enters aquatic or terrestrial systems, its fate is determined by a combination of chemical hydrolysis and microbial action.

In aqueous environments, this compound can undergo hydrolysis, a chemical reaction with water that replaces a bromine atom with a hydroxyl group. The structure of the molecule contains two distinct types of C-Br bonds: a vinylic bromide (Br-C=C) and an allylic bromide (C=C-C-Br). Allylic halides are known to be significantly more susceptible to nucleophilic substitution reactions like hydrolysis than vinylic halides. Therefore, hydrolysis is expected to occur preferentially at the allylic position, yielding 3-bromo-2-propen-1-ol as an initial product. The rate of this reaction would be dependent on environmental conditions such as temperature and pH. Quantitative kinetic data and the precise half-life for this compound's hydrolysis are not extensively documented.

The biodegradation of halogenated organic compounds by microorganisms is a well-documented environmental process nih.gov. Microbes have evolved specific enzymes, such as dehalogenases, that can cleave carbon-halogen bonds, initiating the breakdown of these xenobiotic compounds nih.govnih.gov. Although specific studies on the microbial degradation of this compound are limited, it is plausible that microorganisms in soil and water can metabolize it.

Potential microbial degradation pathways could include:

Hydrolytic Dehalogenation: Enzymatic replacement of a bromine atom with a hydroxyl group, similar to chemical hydrolysis, to form a bromo-alcohol.

Oxidative Dehalogenation: Monooxygenase or dioxygenase enzymes could attack the molecule, leading to the removal of bromine and the incorporation of oxygen, destabilizing the molecule and leading to ring cleavage if applicable in subsequent metabolites nih.gov.

Reductive Dehalogenation: Under anaerobic conditions, some bacteria can replace a halogen atom with a hydrogen atom, a process known as organohalide respiration nih.gov.

The ultimate mineralization of this compound would result in the formation of carbon dioxide, water, and bromide ions. The specific metabolites and microbial consortia involved remain an area for further research.

Environmental Transport Dynamics (e.g., Volatilization)

Although a specific Henry's Law constant for this compound is not available in the cited results, its characterization as a volatile liquid with a distinct odor suggests a significant tendency to partition from water and moist soil into the atmosphere. Once in the atmosphere, it is subject to the degradation pathways detailed in section 6.1. This transport pathway indicates that atmospheric degradation is likely the most significant process determining the ultimate environmental persistence of this compound.

Data Tables

Table 1: Key Environmental Fate Processes for this compound

Process Environmental Compartment Primary Mechanism Expected Significance
Atmospheric Degradation Atmosphere Reaction with OH Radicals High
Photolysis Atmosphere Potential C-Br bond cleavage Unknown, likely minor
Hydrolysis Water / Soil Nucleophilic substitution of allylic Br Moderate
Biodegradation Water / Soil Enzymatic dehalogenation Moderate to High

| Volatilization | Water-to-Air / Soil-to-Air | Partitioning based on Henry's Law | High |

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₃H₄Br₂
3-Bromo-2-propen-1-ol C₃H₅BrO
Bromide Br⁻
Carbon Dioxide CO₂
Hydroxyl Radical OH
Nitrate Radical NO₃
Ozone O₃

Vii. Future Research Avenues and Innovative Methodologies

Development of Sustainable and Green Chemistry Approaches for 1,3-Dibromo-1-propene Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis and application of this compound are no exception. Current research directions are focused on minimizing environmental impact by utilizing renewable resources, designing energy-efficient processes, and employing biocatalysis.

One promising green approach involves the use of biocatalysts, such as enzymes, to synthesize haloalkenes and related compounds. acs.org Biocatalysis offers the potential for high selectivity and can operate under mild reaction conditions, reducing energy consumption and waste generation. acs.org For instance, the enzymatic halogenation of appropriate precursors could provide a more sustainable route to this compound. Vanadium-dependent haloperoxidases, for example, have been shown to be effective biocatalysts for nitrogen-halogen bond formation, suggesting their potential applicability to carbon-halogen bond formation as well. chemrxiv.org Furthermore, biocatalytic methods are being explored for the synthesis of valuable chiral compounds like vicinal halohydrins, which are structurally related to the potential derivatives of this compound. nih.gov

Another key area of sustainable chemistry is the use of renewable starting materials. Research into converting biomass-derived platform molecules into valuable chemicals is a major focus. While direct synthesis of this compound from renewable feedstocks is still an emerging area, the broader field of converting bio-based materials into chemical intermediates is rapidly advancing.

The development of more environmentally benign reaction media is also crucial. The use of water, supercritical fluids, or ionic liquids as alternatives to traditional volatile organic solvents can significantly reduce the environmental footprint of chemical processes.

Future research in this area will likely focus on the following:

Enzyme Discovery and Engineering: Identifying and optimizing enzymes for the selective bromination of propene derivatives.

Integrated Biorefineries: Developing processes to convert biomass into precursors for this compound synthesis.

Alternative Solvents: Investigating the use of green solvents to improve the sustainability of existing synthetic routes.

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The development of innovative catalytic systems is essential for achieving high selectivity in chemical reactions involving this compound. This includes the design of catalysts that can control stereoselectivity, regioselectivity, and chemoselectivity in various transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to dihaloalkenes like this compound is an active area of research. nih.govrsc.org For example, highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums have been developed to synthesize aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes by carefully selecting the palladium-phosphine catalyst system. semanticscholar.orgrsc.org These methods demonstrate the potential for achieving high selectivity by tuning the catalyst and reaction conditions.

The study of (E)- and (Z)-1,3-dibromo-2-methoxypropene has shown that the vinylic bromide can participate in palladium-catalyzed coupling reactions, while the allylic bromide undergoes nucleophilic displacement. acs.orgacs.org This differential reactivity highlights the potential for selective functionalization of this compound itself.

Future research in this domain will likely concentrate on:

Ligand Design: Creating new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands to fine-tune the reactivity and selectivity of palladium catalysts.

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds.

Tandem Catalysis: Designing catalytic systems that can perform multiple transformations in a single pot, increasing efficiency and reducing waste.

Integration of Advanced Computational Techniques for Predictive Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. acs.org By modeling reaction pathways and transition states, researchers can gain insights into reaction mechanisms and design more efficient and selective synthetic strategies.

DFT studies have been successfully employed to investigate the mechanism of alkyne bromination, providing a theoretical basis for the observed stereoselectivity. nih.govresearchgate.net These calculations can help in predicting the geometry of the resulting dibromoalkenes based on the substituents on the alkyne. acs.orgnih.gov Similarly, computational studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals have elucidated the potential energy surfaces and identified the most feasible reaction pathways. mdpi.com

The application of computational methods extends to predicting the reactivity of various organobromine compounds and understanding the factors that govern their chemical behavior. researchgate.net For instance, theoretical studies on the 1,3-dipolar cycloaddition reactions of nitrilimines have helped to distinguish between different possible mechanisms. researchgate.net

Future directions for the integration of computational techniques include:

Machine Learning: Utilizing machine learning algorithms to predict reaction outcomes and optimize reaction conditions based on large datasets of experimental and computational data.

High-Throughput Screening: Employing computational methods to rapidly screen large libraries of potential catalysts and substrates to identify promising candidates for experimental investigation.

Dynamic Simulations: Using molecular dynamics simulations to study the role of solvent and other environmental factors on reaction pathways and selectivity.

Discovery of Undiscovered Reactivity Patterns and Novel Synthetic Applications

While this compound is a known synthetic building block, there is still potential to uncover new reactivity patterns and develop novel applications. This involves exploring its reactions with a wider range of reagents and under different conditions to access previously unknown molecular architectures.

The reactivity of organobromine compounds is diverse, encompassing dehydrobromination, Grignard reactions, reductive coupling, and nucleophilic substitution. wikipedia.org The presence of two bromine atoms with different reactivities (vinylic and allylic) in this compound offers opportunities for sequential and selective functionalization. For example, the reaction of 1,3-dibromopropane (B121459) with metallic zinc leads to the formation of cyclopropane (B1198618), suggesting that similar intramolecular reactions could be possible with this compound under appropriate conditions. youtube.comdoubtnut.comyoutube.comdoubtnut.com

The synthesis of complex molecules often relies on the discovery of new reactions. The use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent for the synthesis of furans and cyclopentenones demonstrates how a functionalized dibromo-propene derivative can be a key component in the construction of complex cyclic systems. orgsyn.org

Future research in this area will be driven by:

Exploratory Reactions: Systematically investigating the reactions of this compound with a wide array of nucleophiles, electrophiles, and radical species.

Tandem and Cascade Reactions: Designing multi-step reaction sequences that can be initiated by the unique reactivity of this compound.

Synthesis of Novel Scaffolds: Utilizing this compound as a starting material for the construction of new and complex molecular frameworks with potential applications in materials science and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.